molecular formula C10H11N5O3 B5093744 1-methyl-5-{[(3-methyl-1H-pyrazol-4-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

1-methyl-5-{[(3-methyl-1H-pyrazol-4-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid

Cat. No.: B5093744
M. Wt: 249.23 g/mol
InChI Key: HVNFRQIDUKBWCO-UHFFFAOYSA-N
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Description

The compound “1-methyl-5-{[(3-methyl-1H-pyrazol-4-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are used in the synthesis of various organic molecules and have been highlighted with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . The specific synthesis route for “this compound” is not explicitly mentioned in the available literature.


Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including “this compound”, is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The specific molecular structure of this compound is not detailed in the available sources.

Properties

IUPAC Name

1-methyl-5-[(5-methyl-1H-pyrazol-4-yl)carbamoyl]pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-5-7(4-11-14-5)13-9(16)8-6(10(17)18)3-12-15(8)2/h3-4H,1-2H3,(H,11,14)(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNFRQIDUKBWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)NC(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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